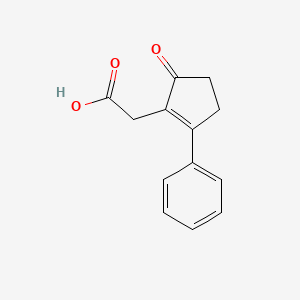

(5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid

Description

Introduction to (5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid

This compound stands as a distinctive member of the cyclopentenone derivative family, characterized by its unique structural features that combine a five-membered ring system with carboxylic acid functionality. The compound exhibits the systematic International Union of Pure and Applied Chemistry name 2-(5-oxo-2-phenylcyclopenten-1-yl)acetic acid, reflecting its precise structural arrangement. This organic molecule presents a fascinating case study in the intersection of cyclic enone chemistry and carboxylic acid derivatives.

The molecular architecture of this compound incorporates several significant functional groups within a compact framework. The presence of both the cyclopentenone ring and the acetic acid side chain creates opportunities for diverse chemical reactivity patterns. The phenyl substituent at the 2-position of the cyclopentenone ring adds aromatic character to the molecule, potentially influencing its electronic properties and reactivity profile.

The compound's molecular formula C13H12O3 encompasses thirteen carbon atoms, twelve hydrogen atoms, and three oxygen atoms, resulting in a molecular weight of 216.23 grams per mole. These fundamental parameters provide insight into the compound's size and composition, factors that influence its physical properties and chemical behavior.

Properties

IUPAC Name |

2-(5-oxo-2-phenylcyclopenten-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c14-12-7-6-10(11(12)8-13(15)16)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVRVPYITUYSHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(=C1C2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284880 | |

| Record name | (5-Oxo-2-phenylcyclopent-1-en-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42882-19-9 | |

| Record name | 42882-19-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39539 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-Oxo-2-phenylcyclopent-1-en-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid typically involves the following steps:

Formation of the Cyclopentenone Ring: This can be achieved through the cyclization of a suitable precursor, such as a diketone or an enone, under acidic or basic conditions.

Phenyl Substitution:

Acetic Acid Moiety Addition: The acetic acid group can be introduced through carboxylation reactions, often using Grignard reagents or organolithium compounds.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in different hydroxy derivatives.

Substitution: The compound can participate in substitution reactions, where the phenyl group or other substituents can be replaced with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under various conditions, including acidic or basic environments.

Major Products:

Oxidation Products: Various carboxylic acids, ketones, and aldehydes.

Reduction Products: Alcohols and hydroxy derivatives.

Substitution Products: Compounds with different functional groups replacing the phenyl or other substituents.

Scientific Research Applications

Drug Development

Due to its structural features, (5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid has shown potential as a lead compound for developing new drugs targeting inflammatory diseases. Its ability to interact with biological systems makes it a candidate for further investigation in the context of anti-inflammatory therapies.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of various derivatives that may possess enhanced biological activities or improved pharmacological profiles. For instance, it is involved in the preparation of esters and other functionalized compounds through established synthetic methodologies .

Anti-inflammatory Properties

Initial studies suggest that this compound may exhibit anti-inflammatory activities similar to those observed in related compounds. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism for anti-inflammatory agents, and this compound's structure suggests it could potentially act through similar pathways .

Interaction with Biological Targets

The compound's unique structure allows it to potentially interact with various biological targets, including enzymes involved in metabolic pathways. For example, its ability to bind to serum albumin may influence the pharmacokinetics of drugs derived from this compound .

Mechanism of Action

The mechanism of action of (5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.

Pathways: It can modulate various biochemical pathways, including those involved in inflammation, cell signaling, and metabolism.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and physicochemical properties of (5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid with related compounds:

Structural Insights :

Pharmacological and Metabolic Profiles

Table 2: Pharmacological Activity and Metabolic Pathways

Key Findings :

- Species-Specific Metabolism : MK-196 exhibits divergent excretion routes in monkeys (urinary) vs. dogs (fecal) due to variations in renal handling . In chimpanzees, para-hydroxylation dominates, producing a major metabolite (40% urinary radioactivity) .

- Lack of Glucuronidation : Unlike typical acetic acid derivatives, MK-196 avoids glucuronide conjugation in chimpanzees, enhancing its plasma stability .

- Protein Binding : MK-196 and its metabolites show >98% plasma protein binding, contributing to prolonged half-lives .

Comparative Advantages and Limitations

- This compound :

- MK-196 :

- Fluorinated Pyrrolidinyl Analog :

Biological Activity

(5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid is a unique compound characterized by its cyclopentene structure, which includes a phenyl group and a ketone functional group. Its molecular formula is C₁₃H₁₀O₃, and it has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its chemical properties, synthesis, and relevant case studies.

The compound features a cyclopentene ring fused with a carboxylic acid moiety, which contributes to its unique reactivity and potential biological profiles. The presence of both a ketone and a phenyl group suggests diverse interaction capabilities with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₀O₃ |

| Appearance | White powder |

| Solubility | Soluble in organic solvents |

| Functional Groups | Ketone, phenyl, carboxylic acid |

Synthesis

Several methods have been explored for synthesizing this compound. The synthesis typically involves cyclization reactions that form the cyclopentene structure while introducing the necessary functional groups.

Antioxidant Activity

Research indicates that this compound exhibits moderate antioxidant properties. This is significant as antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.

Neuroprotective Effects

Preliminary studies suggest that compounds similar to this compound may possess neuroprotective effects. For instance, hydroxamic acids derived from similar structures have demonstrated the ability to reduce neuroblastoma cell damage induced by β-amyloid peptides, which are implicated in Alzheimer's disease .

Cytotoxicity Studies

Cytotoxicity assays have shown that derivatives of this compound can exhibit varying levels of activity against cancer cell lines. For example, taxoids with similar structural features have been evaluated for their potency against drug-resistant cancer cell lines .

Case Studies

- Neuroprotective Study : In an in vivo model using 5xFAD transgenic mice, hydroxamic acids were shown to improve memory and reduce β-amyloid deposits in the brain. This suggests that compounds related to this compound could be beneficial in treating neurodegenerative diseases .

- Cytotoxicity Assessment : A series of novel taxoids were synthesized and evaluated for their cytotoxicity against human breast and ovarian cancer cell lines. These studies revealed that modifications at specific positions significantly enhanced their potency against multidrug-resistant cells .

Q & A

Q. What are the established synthetic routes for (5-Oxo-2-phenyl-cyclopent-1-enyl)-acetic acid, and how can their efficiency be optimized?

The synthesis of cyclopentenyl-acetic acid derivatives often involves cyclization strategies. For example, 2-methyl-3-oxocyclopentane-1-carboxylic acid was synthesized via BF₃·Et₂O-catalyzed cyclization of 3-hydroxy precursors derived from ketones . Adapting this, the target compound could be synthesized by cyclizing a phenyl-substituted precursor under acidic conditions. Optimization may involve tuning reaction temperature (e.g., 0–25°C), solvent polarity, and catalyst loading. Yield improvements can be monitored via HPLC or NMR .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 210–260 nm) to assess purity.

- Spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm the cyclopentenyl backbone (δ ~5–6 ppm for enol protons) and acetic acid moiety (δ ~2.5 ppm for CH₂ and ~12 ppm for COOH). IR spectroscopy can verify carbonyl stretches (C=O at ~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (C₁₃H₁₂O₃; theoretical [M+H]⁺ = 217.0865) .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

LC-MS/MS with MRM (multiple reaction monitoring) is recommended. Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phases of 0.1% formic acid in water/acetonitrile. Calibration curves (1–1000 ng/mL) should account for matrix effects via post-column infusion .

Advanced Research Questions

Q. How do computational methods predict the thermochemical properties of this compound?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP/6-311+G(d,p)) can calculate:

Q. What are the potential pharmacological mechanisms of this compound based on structural analogs?

Cyclopentenyl derivatives exhibit activity via prostaglandin-like pathways or receptor modulation. For example, 12-oxo phytodienoic acid (structurally similar) regulates plant stress responses via jasmonate signaling . For mammalian systems, patch-clamp assays (e.g., on glutamate receptors) or kinase inhibition screens (e.g., COX-1/2) could identify targets .

Q. How can discrepancies in reported synthetic yields be resolved for this compound?

Contradictions often arise from:

- Reaction Conditions : Trace moisture in BF₃·Et₂O reduces catalyst efficacy. Use molecular sieves or anhydrous solvents .

- Workup Methods : Acidic extraction may degrade the product. Optimize pH (e.g., neutral to mild acidic) during isolation .

- Analytical Calibration : Validate purity standards via independent methods (e.g., elemental analysis) .

Methodological Guidelines

Q. What strategies mitigate degradation during storage of this compound?

- Temperature : Store at –20°C under argon to prevent oxidation.

- Solvent : Dissolve in dry DMSO (sealed with paraffin) to avoid hydrolysis.

- Stability Monitoring : Periodic NMR/HPLC checks (e.g., every 3 months) for carbonyl group integrity .

Q. How can isotopic labeling (e.g., ¹³C) be incorporated into this compound for metabolic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.